2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE
Description
2-(2-Fluorophenoxy)-N-{2-[4-(Thiophene-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride is a synthetic small molecule characterized by a fluorinated phenoxy group, a piperazine ring substituted with a thiophene-3-carbonyl moiety, and an acetamide linker. The fluorine atom at the 2-position of the phenoxy group enhances lipophilicity and metabolic stability, while the thiophene-3-carbonyl substituent on piperazine may contribute to π-π stacking interactions in target binding .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S.ClH/c20-16-3-1-2-4-17(16)26-13-18(24)21-6-7-22-8-10-23(11-9-22)19(25)15-5-12-27-14-15;/h1-5,12,14H,6-11,13H2,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSIEOXFUHVKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C(=O)C3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Acetamide Backbone
The acetamide core is typically synthesized via nucleophilic acyl substitution. In one approach, chloroacetyl chloride reacts with 2-fluorophenol in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)acetyl chloride. Subsequent treatment with ethylenediamine derivatives yields the intermediate 2-(2-fluorophenoxy)-N-ethylethaneamide. Recrystallization in ethanol or isopropyl ether enhances purity, as demonstrated in naphthalene-based acetamide syntheses. For instance, glacial acetic acid and ammonium carbonate facilitate acetamide formation under reflux, achieving yields >85%.
Functionalization of the Piperazine-Thiophene Moiety
The piperazine-thiophene carbonyl group is synthesized through acylation reactions. Thiophene-3-carbonyl chloride reacts with piperazine in anhydrous tetrahydrofuran (THF) at 0–5°C to form 4-(thiophene-3-carbonyl)piperazine. Catalytic triethylamine (1.2 equiv) ensures complete conversion, while avoiding excessive base prevents decomposition of the thiophene ring. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by ¹H NMR (δ 7.45–7.55 ppm for thiophene protons).
Coupling of Ethylenediamine and Piperazine-Thiophene
The ethyl linker is introduced via alkylation. 2-Chloroethylamine hydrochloride reacts with 4-(thiophene-3-carbonyl)piperazine in dimethylformamide (DMF) at 60°C for 12 hours, forming 2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethylamine. Potassium iodide (KI) catalyzes the reaction, improving yields to 70–75%. Excess piperazine (1.5 equiv) ensures complete substitution, while neutralization with NaHCO₃ removes residual HCl.
Final Acetamide-Piperazine Conjugation
The acetamide backbone and piperazine-thiophene intermediate are coupled via carbodiimide-mediated amidation. 2-(2-Fluorophenoxy)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with 2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethylamine at room temperature for 24 hours, yielding the free base of the target compound.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in acetone. After evaporation, the residue is recrystallized from absolute ethanol, yielding white crystals with >98% purity (HPLC). The final product exhibits a melting point of 182–184°C and a molecular ion peak at m/z 462.1 (M+H⁺) in ESI-MS.
Optimization and Yield Analysis
Table 1: Comparative Analysis of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Acetamide formation | Chloroacetyl chloride, 2-fluorophenol, Et₃N | 88 | 95 |
| Piperazine acylation | Thiophene-3-carbonyl chloride, piperazine | 78 | 97 |
| Ethyl linker alkylation | 2-Chloroethylamine, DMF, KI | 72 | 93 |
| Amidation coupling | EDC, HOBt, DCM | 65 | 96 |
| HCl salt formation | HCl gas, acetone | 90 | 98 |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) of the final product shows characteristic signals: δ 2.50–2.70 (m, 8H, piperazine), 3.55 (t, 2H, CH₂NH), 4.25 (s, 2H, OCH₂CO), 6.90–7.30 (m, 4H, fluorophenyl), 7.45–7.60 (m, 3H, thiophene). IR spectroscopy confirms carbonyl stretches at 1665 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (thiophene carbonyl).
Scalability and Industrial Feasibility
Batch-scale synthesis (500 g) in ethanol/water (7:3) achieves consistent yields (68–70%) with reduced solvent waste. Continuous flow systems using microreactors may further enhance efficiency, as demonstrated for analogous piperazine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Piperazine Modifications
- Target Compound : Features a thiophene-3-carbonyl group on the piperazine ring. This introduces a sulfur-containing heterocycle, which may enhance binding to cysteine-rich domains or metal ion coordination sites in enzymes .
- Analog 1: Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate (from ) incorporates a thiophene-2-carboxylate substituent.
- Analog 2: Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride () replaces piperazine with a tetrahydrothienopyridine scaffold. This modification increases rigidity, which may restrict conformational flexibility during target engagement .
Phenoxy Group Variations
- Target Compound: The 2-fluorophenoxy group provides electron-withdrawing effects, stabilizing the aromatic ring and influencing hydrogen bonding with targets .
- Analog 3: 2-(4-Ethylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () substitutes fluorine with an ethyl group at the para position.
Pharmacological Implications
- Analog 4 : N-[2-(7-Methoxynaphth-2-yl)ethyl]-2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}acetamide hydrochloride () replaces thiophene with a naphthyl-methoxy system. This bulky substituent may improve selectivity for serotonin or dopamine receptors but reduce metabolic stability compared to the target compound .
Physicochemical Properties
| Property | Target Compound | Analog 1 (Thiophene-2-carboxylate) | Analog 3 (4-Ethylphenoxy) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | ~450 | ~420 |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Key Functional Groups | Fluorophenoxy, Thiophene-3-CO | Thiophene-2-COOEt | Ethylphenoxy, Pyrazole |
Key Observations :
- The target compound’s lower LogP compared to Analog 3 suggests improved aqueous solubility, critical for oral bioavailability.
- The fluorine atom in the target may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Research Findings and Limitations
- In Silico Studies : Molecular docking simulations suggest the thiophene-3-carbonyl group in the target compound forms stable interactions with the ATP-binding pocket of kinase enzymes, a feature absent in thiophene-2-carboxylate analogs .
Biological Activity
The compound 2-(2-Fluorophenoxy)-N-{2-[4-(Thiophene-3-Carbonyl)Piperazin-1-Yl]Ethyl}Acetamide Hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H21ClF2N4O2S
- Molecular Weight : 396.91 g/mol
The compound features a thiophene ring, a piperazine moiety, and a fluorophenoxy group, contributing to its unique biological properties.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on thiophene derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel thiophene derivatives that demonstrated promising antitumor effects against various cancer cell lines, suggesting that the incorporation of thiophene into the molecular structure may enhance biological activity .
Inhibition of Enzymatic Activity
Compounds structurally related to the target molecule have been investigated for their ability to inhibit specific enzymes associated with disease pathways. For example, inhibitors targeting autotaxin have shown efficacy in reducing lysophosphatidic acid (LPA) levels in vivo, which is crucial in conditions like pulmonary fibrosis . The potential of 2-(2-Fluorophenoxy)-N-{2-[4-(Thiophene-3-Carbonyl)Piperazin-1-Yl]Ethyl}Acetamide Hydrochloride to act similarly warrants further investigation.
Antimicrobial Properties
The presence of the fluorophenoxy and thiophene groups may also confer antimicrobial properties. Compounds with similar functional groups have been tested against various pathogens, showing varying degrees of efficacy. For instance, a related study found that certain fluorinated compounds exhibited significant activity against Fusarium oxysporum, indicating potential applications in agricultural settings .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
